molecular formula C13H12N2O3 B1454056 3-cyclobutanecarbonyl-5-nitro-1H-indole CAS No. 1097117-03-7

3-cyclobutanecarbonyl-5-nitro-1H-indole

Cat. No. B1454056
CAS RN: 1097117-03-7
M. Wt: 244.25 g/mol
InChI Key: RQBQQGUJDFPLOP-UHFFFAOYSA-N
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Description

3-Cyclobutanecarbonyl-5-nitro-1H-indole, commonly referred to as CBNI, is a heterocyclic compound derived from the cyclization of 1-nitroindole with a cyclobutanecarboxylic acid. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory mediators such as prostaglandins and thromboxanes. CBNI has been studied extensively for its potential therapeutic applications in the treatment of inflammatory diseases and cancer.

Scientific Research Applications

Antiviral Activity

Indole derivatives, including those similar to 3-cyclobutanecarbonyl-5-nitro-1H-indole, have been studied for their antiviral properties. For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be tailored to target specific viral mechanisms.

Anti-inflammatory Properties

The indole nucleus is a common feature in compounds with anti-inflammatory effects. By modifying the indole scaffold, researchers can enhance the compound’s affinity for receptors involved in inflammation, potentially leading to new anti-inflammatory medications .

Anticancer Potential

Indole derivatives are being explored for their anticancer activities. They can interact with multiple cellular targets and may disrupt cancer cell proliferation and induce apoptosis. The nitro group in 3-cyclobutanecarbonyl-5-nitro-1H-indole could be particularly useful in this regard, as nitro compounds often have cytotoxic effects on cancer cells .

Antimicrobial Effects

The indole core structure is present in many natural compounds with antimicrobial properties. Derivatives of 3-cyclobutanecarbonyl-5-nitro-1H-indole could be synthesized to enhance these properties, potentially leading to new treatments for bacterial infections .

Antidiabetic Applications

Indole derivatives have been investigated for their potential to treat diabetes. By influencing the receptors and enzymes involved in glucose metabolism, these compounds could offer a new approach to managing blood sugar levels .

Antimalarial Activity

The fight against malaria has led to the exploration of indole derivatives as antimalarial agents. Their ability to interfere with the life cycle of the malaria parasite makes them candidates for the development of new antimalarial drugs .

properties

IUPAC Name

cyclobutyl-(5-nitro-1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13(8-2-1-3-8)11-7-14-12-5-4-9(15(17)18)6-10(11)12/h4-8,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBQQGUJDFPLOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CNC3=C2C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutanecarbonyl-5-nitro-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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